molecular formula C9H8N2S B1207395 5-Phenylthiazol-2-amine CAS No. 39136-63-5

5-Phenylthiazol-2-amine

Cat. No. B1207395
CAS RN: 39136-63-5
M. Wt: 176.24 g/mol
InChI Key: LSLUWQIENURREM-UHFFFAOYSA-N
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Patent
US08815909B2

Procedure details

A mixture of bromo-phenyl-acetaldehyde (1 g, 5 mmol), thiourea (0.64 g, 10 mmol) and ethanol (3.5 mL) was heated to reflux overnight. The mixture was then cooled to rt and the resulting yellow precipitate filtered. The precipitate was then washed with aqueous NaHCO3 solution (10 mL) and dried. Recrystallization from 30% methanol gave 5-phenylthiazol-2-amine (500 mg, 2.84 mmol, 56.5%) as a yellow solid. Anal. Calcd. for C9H8N2S m/z 176.2, found: 177.2 (M+H)+; 1H NMR (400 MHz, DMSO-d6) δ ppm 7.41 (m, 3H), 7.33 (m, 2H), 7.18 (m, 1H), 7.13 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH:3]=O.[NH2:11][C:12]([NH2:14])=[S:13]>C(O)C>[C:5]1([C:2]2[S:13][C:12]([NH2:14])=[N:11][CH:3]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC(C=O)C1=CC=CC=C1
Name
Quantity
0.64 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting yellow precipitate filtered
WASH
Type
WASH
Details
The precipitate was then washed with aqueous NaHCO3 solution (10 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from 30% methanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.84 mmol
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 56.5%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.